2-(Carboxymethyl)-5-acetamidobenzoic acid
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Overview
Description
2-(Carboxymethyl)-5-acetamidobenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxymethyl group and an acetamido group attached to a benzoic acid core
Mechanism of Action
Target of Action
Similar compounds such as carbocisteine have been shown to target mucus in the respiratory tract .
Mode of Action
Compounds with similar structures, such as carbocisteine, work by reducing the viscosity of mucus, allowing it to be expelled . This alleviates respiratory symptoms and infections .
Biochemical Pathways
Similar compounds like carbocisteine are known to affect the pathways related to mucus production and expulsion .
Pharmacokinetics
Similar compounds like carbocisteine are known to have mucolytic effects, significantly reducing sputum viscosity, cough, dyspnea, and fatigue .
Result of Action
Compounds with similar structures, such as carbocisteine, have been shown to alleviate respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .
Action Environment
Similar compounds like carbocisteine are known to prevent pulmonary infections by decreasing accumulated mucus in the respiratory tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-5-acetamidobenzoic acid typically involves the acylation of 5-amino-2-carboxymethylbenzoic acid. One common method includes the reaction of 5-amino-2-carboxymethylbenzoic acid with acetic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-5-acetamidobenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(Carboxymethyl)-5-acetamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-(Carboxymethyl)-5-aminobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
2-(Carboxymethyl)-4-acetamidobenzoic acid: Similar structure but with the acetamido group in a different position.
2-(Carboxymethyl)-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an acetamido group.
Uniqueness
2-(Carboxymethyl)-5-acetamidobenzoic acid is unique due to the presence of both carboxymethyl and acetamido groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-acetamido-2-(carboxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8-3-2-7(4-10(14)15)9(5-8)11(16)17/h2-3,5H,4H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFBMKMRUFKEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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